5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-9-5-6-10(14)7-13(9)19(17,18)15-11-3-2-4-12(16)8-11/h5-7,11-12,15-16H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPYZLYCHVKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the hydroxycyclohexyl group and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide exhibits potential as an anti-cancer agent, particularly against breast cancer cell lines. Research has demonstrated its efficacy in inhibiting the proliferation of specific cancer cells, highlighting its role in cancer therapy.
Case Study: Anticancer Activity
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Method : Treatment with varying concentrations of the compound.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anti-cancer properties.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis.
Case Study: Enzyme Inhibition
- Objective : Assess the inhibitory effect on carbonic anhydrase IX.
- Method : Enzyme assays using various concentrations of the compound.
- Findings : The compound exhibited significant enzyme inhibition with an IC50 ranging from 10.93 to 25.06 nM, demonstrating its potential as a therapeutic agent targeting tumor metabolism.
| Enzyme Type | Inhibition Concentration (IC50) | Reference Year |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 nM | 2021 |
Antimicrobial Activity
Beyond its anticancer properties, this compound also shows promise in antimicrobial applications. It has been tested against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : Evaluate the efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Minimum Inhibitory Concentration (MIC) tests.
- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Activity Type | Target Organism | MIC Value | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Case Study: Anti-inflammatory Activity
- Objective : Investigate the anti-inflammatory effects using LPS-stimulated macrophages.
- Method : Measurement of cytokine levels post-treatment.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Activity Type | Target Cell Type | Observed Effect | Reference Year |
|---|---|---|---|
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations
- Chloro and Methyl Substituents: The 5-chloro-2-methylbenzene core is shared with compounds like 4-chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (, Compounds 11–14). These derivatives feature thioether-linked heterocycles (e.g., imidazole) instead of the hydroxycyclohexyl group. The thioether groups in compounds confer higher melting points (177–180°C) due to increased molecular rigidity, whereas the hydroxycyclohexyl group in the target compound may reduce melting points by introducing conformational flexibility .
Sulfonamide Nitrogen Substituents :
- Hydroxycyclohexyl vs. Heterocycles : The 3-hydroxycyclohexyl group in the target compound contrasts with heterocyclic substituents in (e.g., imidazole-thione) and (triazine). Heterocycles often enhance binding to biological targets (e.g., enzymes or receptors), while hydroxycyclohexyl may improve water solubility and pharmacokinetics .
- Methoxy and Phenyl Groups : Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () and 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide () exhibit methoxy and phenylalkyl groups. These substituents are associated with anti-malarial and anti-convulsant activities, suggesting that electronic effects (e.g., electron-withdrawing methoxy) modulate bioactivity .
Functional Group Impact on Bioactivity
- Anti-Nematode Applications: Fluorinated sulfonamides, such as compound-28 and compound-29 (), incorporate trifluoromethyl and cyano groups, demonstrating potent anti-nematode activity. The absence of fluorine in the target compound may reduce agrochemical efficacy but lower toxicity risks .
- Anti-Viral Derivatives: Pyrazole-carboxamide derivatives in (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) highlight the role of cyano and aryl groups in anti-TMV (Tobacco Mosaic Virus) activity. The target compound’s hydroxycyclohexyl group lacks direct evidence for antiviral use but may offer novel mechanisms .
Physicochemical Properties
*Calculated based on formula C₁₃H₁₇ClNO₃S. †Estimated from complex substituents in .
- Solubility and Stability : The hydroxycyclohexyl group’s polar hydroxyl group may enhance aqueous solubility compared to ’s hydrophobic thioethers. However, steric bulk could reduce membrane permeability .
Biological Activity
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide group. Sulfonamides generally function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This compound may also exhibit additional mechanisms such as:
- Inhibition of Carbonic Anhydrase (CA) : Similar compounds have shown inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes including acid-base balance and respiration. Inhibitors like this compound could potentially be useful in treating conditions associated with dysregulated CA activity .
- Antimicrobial Activity : Preliminary studies indicate that sulfonamides can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents .
Pharmacological Effects
Research indicates that compounds similar to this compound possess a range of pharmacological effects:
- Anticancer Properties : Some benzenesulfonamides have been evaluated for their anti-proliferative effects against cancer cell lines. For instance, derivatives have shown significant inhibitory effects against triple-negative breast cancer cells, indicating potential for further exploration in oncology .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Sulfonamides are known to modulate inflammatory pathways and reduce cytokine production .
Anticancer Activity
A study focusing on benzenesulfonamide derivatives demonstrated significant anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines. Compounds with similar structures showed IC50 values ranging from 1.52 to 6.31 μM, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of sulfonamides containing similar moieties. The results indicated that these compounds could inhibit bacterial growth effectively, with some derivatives achieving over 80% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL .
Comparison of Biological Activities of Sulfonamide Derivatives
| Compound Name | Activity Type | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound 4e | Anti-proliferative | 1.52 | 5.5 |
| Compound 4g | Anti-bacterial | - | - |
| Compound 4h | Anti-biofilm | - | - |
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant inhibition of MDA-MB-231 cells; apoptosis induction observed |
| Antimicrobial Activity | High efficacy against Gram-positive bacteria; potential for developing new antibiotics |
| Carbonic Anhydrase Inhibition | Selective inhibition observed; implications for treatment strategies in metabolic disorders |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 5-chloro-2-methylbenzenesulfonyl chloride with 3-hydroxycyclohexylamine. Key steps include:
- Activation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to enhance nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product, with yields typically ranging from 37% to 73% depending on stoichiometric ratios and temperature control .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Assign peaks to the hydroxycyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons, δ 3.5–4.0 ppm for hydroxyl proton) and the sulfonamide moiety (δ 2.3 ppm for methyl group) .
- FT-IR : Confirm sulfonamide S=O stretching at ~1150–1350 cm and hydroxyl O–H stretching at ~3200–3600 cm .
Q. What solvent systems are optimal for solubility and stability studies of this sulfonamide derivative?
- Polar Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for dissolution (≥10 mM) due to the compound’s hydrophobic aromatic and hydrophilic hydroxyl groups.
- Stability : Avoid aqueous buffers with pH > 8, as the sulfonamide group may hydrolyze. Stability in DMSO-d should be monitored via NMR over 48 hours .
Advanced Research Questions
Q. How can synthetic challenges, such as regioselectivity in sulfonamide formation, be addressed?
- Protecting Groups : Temporarily protect the 3-hydroxycyclohexyl group with tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during sulfonylation. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group post-reaction .
- Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition minimize polysubstitution. Monitor intermediates via thin-layer chromatography (TLC) with UV visualization .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Case Study : If molecular docking predicts NLRP3 inflammasome inhibition but in vitro assays show weak activity:
- Re-evaluate Binding Modes : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess conformational flexibility of the hydroxycyclohexyl group in the binding pocket .
- Metabolite Screening : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at the cyclohexyl ring) that may alter activity .
Q. How does modifying the hydroxycyclohexyl group impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Hydrogen-Bonding Capacity : Replace the hydroxyl group with a methoxy group to reduce polarity, enhancing blood-brain barrier (BBB) penetration (logP increase by ~0.5 units) .
- Stereochemistry : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare in vitro IC values to determine stereospecific effects on target binding .
Q. What in silico tools are recommended for predicting ADMET properties of this compound?
- Software : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
- Key Parameters :
- Lipophilicity : Optimal logP = 2–3 for oral bioavailability.
- Topological Polar Surface Area (TPSA) : Aim for <90 Å to ensure membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
